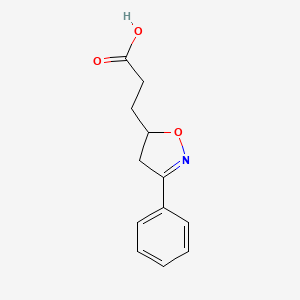
3-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Phenyl-4,5-dihydroisoxazol-5-yl)propanoic acid is a compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and therapeutic potential
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenyl-4,5-dihydroisoxazol-5-yl)propanoic acid typically involves a 1,3-dipolar cycloaddition reaction. This reaction can be carried out using hydroxyimoyl halides and dipolarophiles under mild basic conditions, such as sodium bicarbonate (NaHCO₃) at ambient temperature . Another method involves the use of chloramine-T as an oxidizing agent to facilitate the cycloaddition reaction .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . Microwave irradiation has also been used to reduce reaction times and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Phenyl-4,5-dihydroisoxazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like chloramine-T.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Chloramine-T.
Reducing Agents: Sodium borohydride (NaBH₄).
Basic Conditions: Sodium bicarbonate (NaHCO₃) at ambient temperature.
Major Products Formed
The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities depending on the substituents attached to the isoxazole ring .
Aplicaciones Científicas De Investigación
3-(3-Phenyl-4,5-dihydroisoxazol-5-yl)propanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(3-Phenyl-4,5-dihydroisoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β by interfering with their signaling pathways . This immunomodulatory effect makes it a potential candidate for the treatment of inflammatory diseases .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole .
- 3,5-Disubstituted isoxazole ether-linked isoxazolines .
- 3,5-Disubstituted pyrazole ether-linked isoxazolines .
Uniqueness
3-(3-Phenyl-4,5-dihydroisoxazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives . Its ability to modulate immune responses and its potential therapeutic applications make it a compound of significant interest in scientific research .
Propiedades
Número CAS |
855601-66-0 |
|---|---|
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
3-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H13NO3/c14-12(15)7-6-10-8-11(13-16-10)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15) |
Clave InChI |
SJBVKUJIFJOHKO-UHFFFAOYSA-N |
SMILES canónico |
C1C(ON=C1C2=CC=CC=C2)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


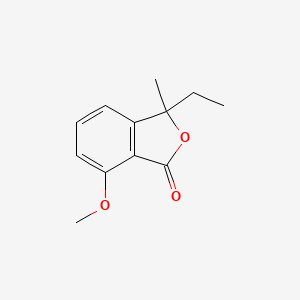
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isobutyl-4,5-dihydrooxazole)](/img/structure/B12886613.png)

![2-(Aminomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12886621.png)
![S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate](/img/structure/B12886624.png)
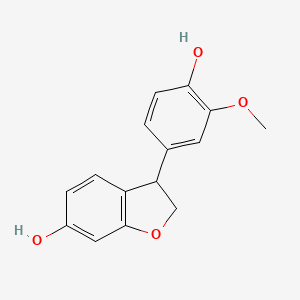

![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-methoxybenzamide](/img/structure/B12886642.png)
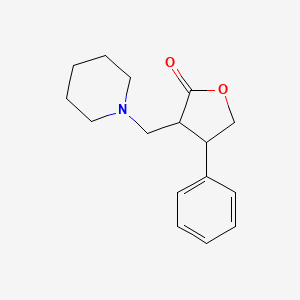

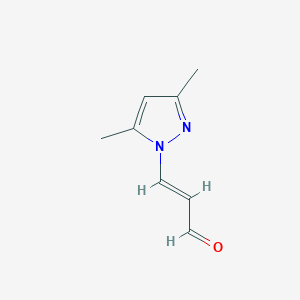
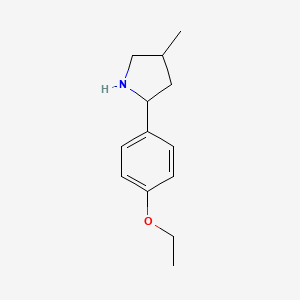
copper](/img/structure/B12886671.png)
![Benzamide, 3-[5-[(3-furanylmethyl)amino]-3-pyridinyl]-](/img/structure/B12886675.png)
